molecular formula C11H11NO2 B117511 2-(4-methyl-1H-indol-3-yl)acetic acid CAS No. 52531-22-3

2-(4-methyl-1H-indol-3-yl)acetic acid

Cat. No. B117511
CAS RN: 52531-22-3
M. Wt: 189.21 g/mol
InChI Key: HCJHZUYDCZGMHA-UHFFFAOYSA-N
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Description

“2-(4-methyl-1H-indol-3-yl)acetic acid” is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole . The molecular formula of this compound is C11H11NO2 .


Molecular Structure Analysis

The molecular structure of “2-(4-methyl-1H-indol-3-yl)acetic acid” consists of a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The exact mass of the compound is 189.078979 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.210 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 418.2±30.0 °C at 760 mmHg , and the melting point is 205 °C (dec.) (lit.) . The flash point is 206.7±24.6 °C .

Scientific Research Applications

Bacterial Catabolism and Interaction with Plants

Bacterial catabolism of indole-3-acetic acid, a molecule structurally similar to "2-(4-methyl-1H-indol-3-yl)acetic acid," reveals the existence of microorganisms that can degrade or assimilate IAA, impacting plant growth and health. Two gene clusters, iac and iaa, have been identified in bacteria for the aerobic and anaerobic catabolism of IAA, respectively. This research suggests potential biotechnological applications in using bacteria to control levels of IAA-related compounds in agricultural settings, potentially influencing plant growth and mitigating diseases associated with IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).

Auxin and Plant Growth Regulation

Studies on the effects of auxin (IAA) on plant growth, such as its role in osmotic stress responses, provide insights into how derivatives of IAA, potentially including "2-(4-methyl-1H-indol-3-yl)acetic acid," could be used to modulate plant growth under various environmental conditions. Auxin is crucial for coordinating many key processes in plant development, and its pathways are regulated at multiple levels, including biosynthesis, metabolism, transport, and perception. This knowledge is vital for developing strategies to enhance plant growth and productivity through the application of IAA derivatives (Naser & Shani, 2016).

Environmental and Industrial Applications

The research on acetic acid and its derivatives, including their roles in biological and industrial processes such as wastewater treatment and material corrosion inhibition, sheds light on the broad utility of acetic acid-based compounds. For instance, the disinfection of wastewater with peracetic acid highlights the antimicrobial effectiveness of acetic acid derivatives, suggesting potential environmental management applications for "2-(4-methyl-1H-indol-3-yl)acetic acid" and related compounds in reducing microbial contamination and enhancing water quality (Kitis, 2004).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of indole derivatives and screening their different pharmacological activities .

properties

IUPAC Name

2-(4-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-2-4-9-11(7)8(6-12-9)5-10(13)14/h2-4,6,12H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJHZUYDCZGMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626121
Record name (4-Methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-1H-indol-3-yl)acetic acid

CAS RN

52531-22-3
Record name (4-Methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-1H-indol-3-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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